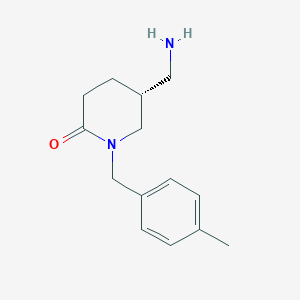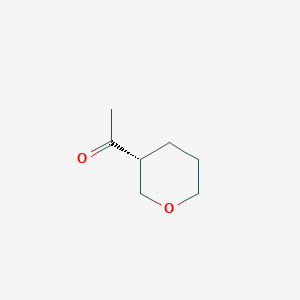
(R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one is an organic compound that belongs to the class of ketones It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one typically involves the use of starting materials such as tetrahydropyran and ethanone derivatives. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as 1,5-hexanediol.
Introduction of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction, using reagents like acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicinal chemistry, ®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and functional groups make it a versatile intermediate.
作用機序
The mechanism of action of ®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one: The enantiomer of the compound, which may have different biological activity.
1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one: A structural isomer with the ethanone group attached at a different position on the tetrahydropyran ring.
Uniqueness
®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one is unique due to its specific stereochemistry and the position of the functional groups. This can result in distinct reactivity and biological activity compared to its isomers and enantiomers.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
1-[(3R)-oxan-3-yl]ethanone |
InChI |
InChI=1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h7H,2-5H2,1H3/t7-/m1/s1 |
InChIキー |
OYUIDNXVSDOHKE-SSDOTTSWSA-N |
異性体SMILES |
CC(=O)[C@@H]1CCCOC1 |
正規SMILES |
CC(=O)C1CCCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


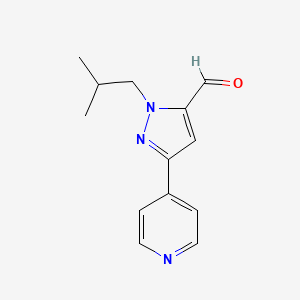
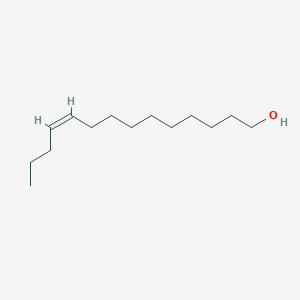
![(S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13340306.png)
![(3-(Pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13340308.png)

![2-Oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13340318.png)

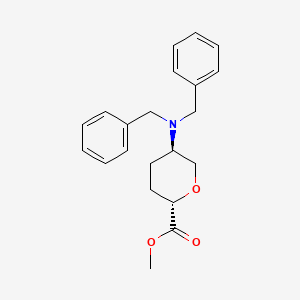
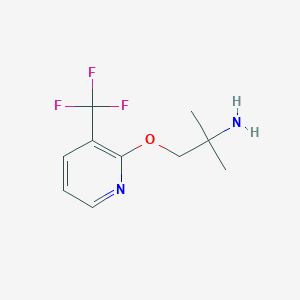

![3,3'-Diethyl-4,4'-dimethyl-1H,1'H-[2,2'-bipyrrole]-5,5'-dicarbaldehyde](/img/structure/B13340385.png)
